Phenindamine tartrate is a salt form of phenindamine, an antihistamine that primarily acts as an antagonist of the histamine H1 receptor. This compound is utilized to alleviate symptoms associated with allergies and the common cold, such as sneezing, runny nose, and itching. The chemical formula for phenindamine tartrate is , with a molecular weight of approximately 411.454 g/mol. Its structure comprises a pyridindene derivative, which is characterized by its unique indene moiety fused with a benzene ring .
Additionally, phenindamine tartrate can participate in acid-base reactions due to the presence of carboxylic acid groups in its structure, which can affect its solubility and bioavailability in different pH environments .
Phenindamine tartrate exhibits significant biological activity as an antihistamine. It effectively blocks the action of histamine at H1 receptors, thus mitigating symptoms of allergic reactions. The compound has been noted for its sedative properties, which can lead to drowsiness or insomnia in some individuals . Its pharmacological profile indicates that it may also possess antioxidant activity, contributing to its therapeutic effects .
The synthesis of phenindamine tartrate typically involves several steps:
Phenindamine tartrate is primarily used in clinical settings to treat allergic conditions such as:
It may also be used in research settings to study antihistaminic effects and histamine-related pathways in various biological systems .
Research indicates that phenindamine tartrate interacts with various biological systems:
Several compounds share structural similarities or pharmacological profiles with phenindamine tartrate. Here are some notable examples:
| Compound Name | Chemical Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Diphenhydramine | Ethanolamine derivative | Antihistamine | Strong sedative effects; used in sleep aids |
| Chlorpheniramine | Alkyl amine derivative | Antihistamine | Less sedative; often used for allergies |
| Brompheniramine | Alkyl amine derivative | Antihistamine | Longer duration of action; less sedation |
| Doxylamine | Ethanolamine derivative | Antihistamine | Used in combination products for colds |
Phenindamine tartrate is unique due to its specific structural features as a pyridindene derivative and its profile as both an antihistaminic agent and a potential sedative .
Phenindamine tartrate is a pharmaceutical salt compound with the molecular formula C₂₃H₂₅NO₆, representing a 1:1 salt formation between phenindamine base and tartaric acid [1] [2]. The compound consists of the phenindamine base molecule (C₁₉H₁₉N) combined with one molecule of tartaric acid (C₄H₆O₆) through ionic interactions [3]. This salt formation enhances the solubility and stability characteristics of the parent phenindamine compound for pharmaceutical applications.
The molecular weight of phenindamine tartrate is 411.45 g/mol, calculated from the sum of its constituent components: phenindamine base (261.36 g/mol) and tartaric acid (150.09 g/mol) [1] [4]. The compound maintains the core pharmacological activity of phenindamine while benefiting from the physicochemical advantages conferred by the tartrate salt formation.
| Component | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Phenindamine base | C₁₉H₁₉N | 261.349 | Active pharmaceutical ingredient |
| Tartaric acid | C₄H₆O₆ | 150.082 | Salt-forming acid |
| Combined salt | C₂₃H₂₅NO₆ | 411.431 | Pharmaceutical salt |
The phenindamine component of phenindamine tartrate features a distinctive indeno[2,1-c]pyridine core structure, also referred to as the pyridindene system [5]. This rigid tricyclic framework consists of a pyridine ring fused to an indene moiety, specifically designated as 2,3,4,9-tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine [1]. The core structure can be regarded as an unsaturated propylamine derivative containing a distorted trans-alkene within the rigid ring system [6].
The indeno[2,1-c]pyridine scaffold provides conformational rigidity that has proven useful in determining the spatial relationships between key pharmacophoric elements in histamine H₁-receptor antagonists, establishing an optimal distance of 5-6 angstroms between the diaryl and tertiary amine moieties [6]. The pyridine nitrogen atom serves as the basic center for salt formation, while the phenyl substituent at position 9 contributes to the compound's lipophilic character and receptor binding properties [7].
Tartaric acid (2,3-dihydroxybutanedioic acid) serves as the salt-forming component in phenindamine tartrate through acid-base interactions [8] [9]. The tartaric acid molecule contains two carboxylic acid groups (pKa₁ = 2.96, pKa₂ = 4.24) and two hydroxyl groups, providing multiple sites for hydrogen bonding and ionic interactions [10]. In the salt formation with phenindamine, the basic nitrogen atom of the pyridine ring (pKa ≈ 9) accepts a proton from one of the carboxylic acid groups of tartaric acid [2].
The salt formation follows the general principle where the difference in pKa values between the acid and base components determines the extent of proton transfer [11]. With a pKa difference of approximately 6 units between tartaric acid and phenindamine, complete proton transfer occurs, resulting in a stable ionic salt structure. The tartrate anion provides enhanced water solubility and crystalline stability compared to the free base form [3].
Phenindamine exhibits stereochemical complexity due to the presence of chiral centers within its molecular structure [12]. The compound contains at least one chiral center at the carbon bearing the phenyl substituent, which gives rise to enantiomeric forms [13]. Like other antihistamines in the propylamine class, the stereochemical configuration significantly influences the pharmacological activity, with antihistaminic activity typically concentrated in one stereoisomer [6].
Research has demonstrated that the stereochemical arrangement affects the binding affinity to histamine H₁ receptors, with the active enantiomer exhibiting significantly higher potency than its mirror image [14]. The phenomenon of stereoselective activity is common among antihistamines, where structural recognition by biological targets depends on the three-dimensional arrangement of functional groups [13].
The synthesis and stereochemical analysis of phenindamine analogues have revealed the presence of epimeric configurations arising from different spatial arrangements at chiral centers [12] [15]. These epimeric forms represent diastereomeric relationships where inversion occurs at one chiral center while others remain unchanged. The formation of different epimeric configurations during synthesis necessitates careful stereochemical control and separation techniques.
Advanced analytical methods, including chiral high-performance liquid chromatography, have been employed for the separation and characterization of different stereoisomeric forms of phenindamine and its analogues [12]. The ability to isolate and study individual stereoisomers has provided valuable insights into structure-activity relationships and has implications for pharmaceutical development and quality control.
Phenindamine tartrate exhibits well-defined physical constants that are critical for pharmaceutical characterization and quality control. The compound has a molecular weight of 411.45 g/mol and presents as a creamy-white powder with a characteristic appearance [3] [16]. The melting point ranges from 160°C to 167°C, indicating good thermal stability under normal storage conditions [16].
| Property | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | 411.45 | Multiple sources |
| Melting Point (°C) | 160-167 | CAS Common Chemistry |
| Solubility in Water | Sparingly soluble (1:40) | ChemicalBook |
| pH of 2% aqueous solution | ~3.5 | ChemicalBook |
| Stability pH range | 3.5-5.0 | ChemicalBook |
| Appearance | Creamy-white powder | ChemicalBook |
| Odor | Faint odor | ChemicalBook |
The solubility profile of phenindamine tartrate reflects the influence of the salt formation on the compound's dissolution behavior. The compound is sparingly soluble in water with a solubility ratio of approximately 1:40, meaning that one part of phenindamine tartrate dissolves in forty parts of water [3]. This represents a significant improvement in aqueous solubility compared to the free base form, which is practically insoluble in water.
The compound shows limited solubility in ethanol (96%) and is practically insoluble in ether [3]. The pH-dependent solubility characteristics are influenced by the ionization state of both the phenindamine and tartrate components. The solubility increases under acidic conditions due to protonation of the pyridine nitrogen, while alkaline conditions may lead to precipitation of the free base form.
Phenindamine tartrate demonstrates optimal stability within a pH range of 3.5 to 5.0, with a 2% aqueous solution exhibiting a pH of approximately 3.5 [3]. The compound becomes increasingly unstable at pH 7 or higher, where decomposition or isomerization to inactive forms may occur [3]. This pH-dependent stability profile necessitates careful formulation considerations in pharmaceutical preparations.
The compound is susceptible to degradation in the presence of oxidizing substances or when exposed to elevated temperatures [3]. Heat-induced isomerization can convert the active form to an inactive stereoisomer, emphasizing the importance of controlled storage conditions. The stability characteristics are further influenced by light exposure, moisture content, and the presence of catalytic impurities that may accelerate degradation pathways.
Phenindamine tartrate was developed by Hoffman-La Roche in the late 1940s as part of their comprehensive antihistamine research program [1] [2]. The original synthesis methodology was first documented in 1947 when the compound was launched commercially under the trade name Thephorin [3]. This development occurred during a period of intense pharmaceutical innovation, shortly after the successful introduction of diphenhydramine in 1946, which established the commercial viability of antihistamine medications [4].
The historical synthesis approach developed by Hoffman-La Roche represented a significant advancement in heterocyclic chemistry, specifically in the construction of the indeno[2,1-c]pyridine ring system that characterizes phenindamine [5]. The methodology employed a multi-step synthetic sequence that began with readily available starting materials and proceeded through carefully controlled cyclization reactions to form the complex tricyclic structure.
The early manufacturing process was documented in detail by 1950, establishing standardized procedures that remained largely unchanged throughout the compound's commercial production period [3]. This historical methodology served as the foundation for all subsequent manufacturing operations and quality control procedures.
The modern synthesis of phenindamine follows the established multi-step pathway that begins with a Mannich reaction involving acetophenone, methylamine, and formaldehyde [3] [5]. This initial condensation reaction produces β,β'-(methylamino)bis-(propiophenone) as the primary intermediate product.
The subsequent cyclization step involves treatment of the Mannich base intermediate with sodium hydroxide to yield 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine [5]. This piperidine intermediate represents a crucial structural precursor that contains all the necessary functional groups for the final ring closure reaction.
The key cyclization reaction employs concentrated hydrogen bromide under reflux conditions. Specifically, 750 grams of 1-methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine is treated with 2,500 cc of 48% hydrobromic acid under reflux for approximately 20 minutes [3]. This treatment results in the formation of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine hydrobromide, which crystallizes with a melting point of 201-203°C.
The final reduction step utilizes catalytic hydrogenation with Raney nickel catalyst. A mixture of 680 grams of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine hydrobromide, 6,000 cc of water, and approximately 100 grams of Raney nickel catalyst is subjected to hydrogenation at room temperature under 1,000 pounds pressure for three hours [3]. This process yields the phenindamine free base, which has a melting point of 90-91°C.
The formation of phenindamine tartrate involves the reaction of the phenindamine free base with tartaric acid. The free base is first prepared by treating the slightly soluble thiocyanate intermediate in aqueous suspension with sodium hydroxide, followed by extraction with ether [3]. The resulting phenindamine base is then combined with tartaric acid to form the stable tartrate salt.
The tartrate salt formation proceeds through standard acid-base neutralization chemistry. The phenindamine base, containing a tertiary amine functionality, readily forms a stable salt with the dicarboxylic tartaric acid. This salt formation significantly improves the water solubility and stability characteristics of the compound compared to the free base form [3].
The phenindamine tartrate product exhibits a melting point of 160°C and appears as a white to almost white, voluminous powder [3]. The tartrate salt demonstrates sparingly soluble characteristics in water (1:40 ratio) and slight solubility in 96% ethanol, while being practically insoluble in ether [3].
Industrial production of phenindamine tartrate follows scaled-up versions of the laboratory synthesis procedures, with enhanced quality control measures and process optimization for commercial manufacturing [6]. The production methodology incorporates several critical process parameters that ensure consistent product quality and yield.
Temperature control represents a crucial aspect of industrial production, particularly during the hydrogenation step where precise temperature maintenance at room temperature conditions is essential for optimal catalyst performance [3]. Pressure control during the hydrogenation reaction requires specialized equipment capable of maintaining 1,000 pounds pressure consistently throughout the three-hour reaction period.
Catalyst management in industrial operations involves careful preparation and activation of Raney nickel catalyst to ensure maximum catalytic activity [7] [8]. The catalyst preparation includes proper leaching procedures and activation steps that optimize the surface area and catalytic properties necessary for efficient hydrogenation.
Solvent recovery and recycling systems are implemented in industrial operations to minimize waste and reduce production costs. This includes recovery of ethanol used in crystallization procedures and water recycling from aqueous reaction steps.
Quality assurance protocols in industrial production encompass in-process monitoring of reaction progress, intermediate purity verification, and final product specification testing. These protocols ensure that each production batch meets established pharmaceutical standards before release for formulation into finished dosage forms.
Quality control parameters for phenindamine tartrate synthesis encompass multiple analytical methodologies designed to ensure product purity, identity, and stability [3]. These parameters are critical for pharmaceutical applications and regulatory compliance.
Physical characterization includes melting point determination, which must fall within the specified range of 160°C for the tartrate salt [3]. Appearance specifications require the product to be a white to almost white, voluminous powder with no visible discoloration or foreign matter.
Solubility testing confirms that the tartrate salt exhibits the expected solubility profile: sparingly soluble in water (1:40), slightly soluble in 96% ethanol, and practically insoluble in ether [3]. These solubility characteristics are essential for proper formulation and bioavailability.
Chemical purity analysis employs high-performance liquid chromatography methods to quantify the active pharmaceutical ingredient content, which must exceed 98% purity [6]. Related substance testing identifies and quantifies potential impurities that may arise during synthesis, including unreacted starting materials, synthesis by-products, and degradation products.
pH stability studies demonstrate that phenindamine tartrate maintains optimal stability in the pH range of 3.5 to 5.0, with instability observed in solutions of pH 7 or higher [3]. A 2% aqueous solution of the tartrate salt exhibits a pH of approximately 3.5, which falls within the stable range.
Stability testing under various environmental conditions confirms that the compound maintains its chemical integrity and therapeutic potency throughout its intended shelf life. These studies include thermal stability, photostability, and humidity resistance testing to establish appropriate storage conditions and expiration dating.
Spectroscopic identification employs infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to confirm the molecular structure and verify the absence of structural impurities. These analytical methods provide definitive identification of the phenindamine tartrate structure and distinguish it from related compounds or isomers.
| Parameter | Specification | Test Method |
|---|---|---|
| Melting Point | 160°C | USP melting point determination |
| Solubility (Water) | Sparingly soluble (1:40) | Gravimetric analysis |
| Solubility (Ethanol) | Slightly soluble in 96% ethanol | Solubility test |
| pH (2% solution) | 3.5 | pH meter |
| Purity | >98% | HPLC assay |
| Appearance | White to almost white powder | Visual inspection |
| Stability pH Range | 3.5 - 5.0 | pH stability studies |
| Molecular Weight | 411.45 g/mol | Mass spectrometry |